N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol . This compound features a sulfonamide group, which is an organosulfur group consisting of a sulfonyl group connected to an amine group . Sulfonamides are known for their applications in various fields, including medicine and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine . A base such as pyridine is often added to absorb the HCl generated during the reaction. The general reaction can be represented as: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production methods for sulfonamides often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonyl group.
Substitution: The compound can participate in substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-Cyclopropoxy-4-ethylpyridin-2-YL)methanesulfonamide: A similar compound with slight structural differences.
Trifluoromethylpyridines: Compounds with similar pyridine structures but different substituents.
Uniqueness
N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide is unique due to its specific combination of a cyclopropoxy group and a sulfonamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H16N2O3S |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-2-ethylpyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-3-8-6-10(13-17(2,14)15)11(7-12-8)16-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
GSSWVXLECQULGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=N1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.